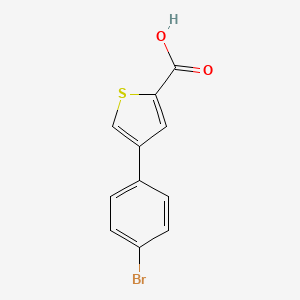

4-(4-bromophenyl)thiophene-2-carboxylic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(4-bromophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHUPHYFDBYWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373754 | |

| Record name | 4-(4-bromophenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26145-14-2 | |

| Record name | 4-(4-bromophenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-bromophenyl)thiophene-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-(4-bromophenyl)thiophene-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes critical data with practical insights into its application, particularly in the realms of pharmaceutical development and organic electronics. The structure of this guide is tailored to present a logical flow from fundamental identifiers to complex spectroscopic characteristics and their implications.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a thiophene carboxylic acid moiety linked to a bromophenyl group. This unique architecture makes it a valuable and versatile building block in several advanced scientific fields. In medicinal chemistry, it serves as a key intermediate for synthesizing novel bioactive molecules and active pharmaceutical ingredients (APIs).[1] The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the bromophenyl group is amenable to cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex molecular scaffolds.

In materials science, the thiophene ring's electronic properties are exploited in the development of organic semiconductors, essential components for flexible electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[1][2] The physical properties of this molecule—such as its purity, melting point, and solubility—are critical determinants of its reactivity, processability, and the performance of the final materials or drug products.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its effective application. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 26145-14-2 | [1][3] |

| Molecular Formula | C₁₁H₇BrO₂S | [1][3][4] |

| Molecular Weight | 283.14 g/mol | [1][3][4] |

| Monoisotopic Mass | 281.93501 Da | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 239-246 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Physicochemical Characterization: Rationale and Protocols

The macroscopic behavior of a chemical is dictated by its microscopic properties. For drug development and materials science, melting point, solubility, and acidity (pKa) are paramount.

Melting Point: A Key Indicator of Purity

The reported melting point of 239-246 °C is relatively high, indicative of a stable crystal lattice structure likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings. A sharp melting range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Solubility Profile: Implications for Bioavailability and Formulation

While specific quantitative solubility data is not widely published, the molecular structure provides strong clues. The presence of a polar carboxylic acid group suggests some solubility in polar organic solvents like ethanol, methanol, and DMSO. However, the large, nonpolar aromatic framework (bromophenyl and thiophene rings) will limit its solubility in aqueous media.

Expertise & Experience: For drug development, poor aqueous solubility can be a major hurdle for oral bioavailability. The pKa of the carboxylic acid is critical here; at a pH above its pKa, the compound will deprotonate to form a more soluble carboxylate salt. This is a common strategy used in drug formulation.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV.

Acidity (pKa): A Determinant of Physiological Behavior

The pKa is the pH at which the carboxylic acid is 50% ionized. This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the pKa will be influenced by the electron-withdrawing nature of the thiophene and bromophenyl rings, which stabilize the carboxylate anion. For comparison, the pKa of benzoic acid is approximately 4.2, and 2-thiophenecarboxylic acid is about 3.5. The presence of the additional aromatic system is expected to result in a pKa in a similar range.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the compound.

Spectroscopic Fingerprinting for Structural Verification

Spectroscopic methods provide an unambiguous confirmation of the molecular structure.

Workflow for Spectroscopic Analysis

Caption: Workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by the carboxylic acid vibrations.

Expected Characteristic IR Absorptions

Caption: Key expected IR absorption bands.

The very broad O–H stretch is a hallmark of a carboxylic acid dimer formed via hydrogen bonding.[5] The C=O stretch is intense and its position is sensitive to conjugation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: One would expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the thiophene and bromophenyl rings. The coupling patterns would be distinct; the bromophenyl protons would likely appear as two doublets (an AA'BB' system), and the thiophene protons as two distinct signals. The carboxylic acid proton (–COOH) would appear as a broad singlet far downfield (typically >10 ppm).

-

¹³C NMR: The spectrum would show 11 distinct signals (assuming no accidental equivalence). The carbonyl carbon (C=O) would be the most downfield signal (approx. 160-180 ppm). The remaining signals would be in the aromatic region (approx. 110-150 ppm).

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as two peaks of almost equal intensity, separated by 2 mass units (m/z 282 and 284). This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Conclusion: A Versatile and Foundational Chemical

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physical properties make it a reliable building block for creating complex, high-performance molecules. The data and protocols outlined in this guide provide researchers and developers with the foundational knowledge required to confidently incorporate this compound into their synthetic and material design workflows, ensuring both predictability in their experiments and integrity in their results.

References

- This compound - Chem-Impex. URL: https://www.chemimpex.com/products/4-4-bromophenyl-thiophene-2-carboxylic-acid

- This compound | C11H7BrO2S | CID 2757170 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2757170

- This compound - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6210164_EN.htm

- This compound (C11H7BrO2S) - PubChemLite. URL: https://pubchemlite.deepchem.io/compound/2757170

- This compound | 26145-14-2 - J&K Scientific. URL: https://www.jk-sci.com/4-(4-Bromophenyl)thiophene-2-carboxylic-acid_26145-14-2.html

- IR: carboxylic acids - University of Calgary. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-cooh.html

- 2-Thiophenecarboxylic acid - Chem-Impex. URL: https://www.chemimpex.com/products/2-thiophenecarboxylic-acid

Sources

4-(4-bromophenyl)thiophene-2-carboxylic acid CAS number 26145-14-2

An In-depth Technical Guide to 4-(4-bromophenyl)thiophene-2-carboxylic acid (CAS: 26145-14-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 26145-14-2), a heterocyclic building block of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. The document elucidates the compound's physicochemical properties, outlines a robust and plausible synthetic route via palladium-catalyzed cross-coupling, and explores its key applications as a versatile intermediate. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for scientists aiming to leverage this molecule's unique structural features for the development of novel therapeutics and advanced functional materials.

The Thiophene Scaffold: A Privileged Structure in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with the thiophene ring holding a particularly esteemed position. Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, makes it a valuable pharmacophore and an excellent component for organic electronic materials.[1] The thiophene moiety can engage in crucial hydrogen bonding and pi-stacking interactions, often improving the pharmacokinetic profile and receptor-binding affinity of drug candidates.[2]

This compound is a prime exemplar of a multifunctional synthetic building block. Its architecture is strategically designed for sequential, selective chemical modifications:

-

The thiophene-2-carboxylic acid group provides a handle for amide bond formation, esterification, or other carboxylate chemistries, enabling linkage to other molecules or pharmacophores.

-

The 4-bromophenyl group offers a reactive site for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex, multi-aryl systems.

This bifunctional nature makes it an invaluable intermediate for creating diverse chemical libraries for drug screening and for synthesizing polymers and small molecules for organic electronics.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 26145-14-2 | [4][5][6] |

| Molecular Formula | C₁₁H₇BrO₂S | [4][5][6] |

| Molecular Weight | 283.14 g/mol | [4][5][6] |

| Appearance | Off-white amorphous powder | [4][7] |

| Melting Point | 239-246 ºC | [4][7] |

| Purity | ≥ 98% (by HPLC) | [4][7] |

| Storage Conditions | Store at 0-8 °C | [4][7] |

Table 2: Computed & Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][5] |

| PubChem CID | 2757170 | [3][4][5] |

| InChIKey | PZHUPHYFDBYWCQ-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br | [3][5] |

| XLogP (Predicted) | 3.8 | [5] |

| Topological Polar Surface Area | 65.5 Ų | [5] |

| Predicted CCS ([M-H]⁻) | 157.0 Ų | [8] |

Anticipated Spectroscopic Profile

While specific experimental spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the two protons on the thiophene ring and the AA'BB' system of the 1,4-disubstituted phenyl ring. A broad singlet at lower field (>12 ppm) would be characteristic of the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum would reveal multiple signals in the aromatic region (approx. 120-150 ppm), including four distinct signals for the phenyl ring carbons and four for the thiophene ring carbons. The carboxyl carbon (C=O) would appear at a significantly downfield shift (approx. >160 ppm).

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp and strong C=O stretch (approx. 1680-1710 cm⁻¹), C=C stretching vibrations for the aromatic rings (approx. 1400-1600 cm⁻¹), and a C-Br stretch at lower wavenumbers (approx. 500-600 cm⁻¹).

Synthesis and Mechanistic Considerations

The construction of biaryl scaffolds is a cornerstone of modern organic synthesis. Among the available methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and operational simplicity, making it a preferred method for industrial and academic labs.[9][10]

Proposed Synthetic Workflow via Suzuki-Miyaura Coupling

A logical and efficient synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura reaction. The key strategic choice is to couple a thiophene bearing a leaving group at the 4-position with a readily available boronic acid. To ensure selectivity and high yields, an iodide is often preferred over a bromide on the thiophene ring for the coupling step, as the C-I bond is more reactive towards oxidative addition to the Pd(0) catalyst.

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature methods for Suzuki-Miyaura couplings involving thiophenes and should be adapted and optimized.[9][11]

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodothiophene-2-carboxylic acid methyl ester (1.0 eq.), (4-bromophenyl)boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 85-95 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Hydrolysis (if starting with ester): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude ester in a THF/methanol mixture, add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq.), and stir at room temperature until saponification is complete.

-

Purification: Acidify the aqueous solution with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.1 (¹H NMR, ¹³C NMR, FT-IR) and HPLC.

Causality Behind Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[9]

-

Base: An inorganic base like K₃PO₄ or Na₂CO₃ is crucial for activating the boronic acid and facilitating the transmetalation step of the catalytic cycle.[9]

-

Solvent: A mixture of an organic solvent (dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base, creating a homogenous environment for the reaction.[9]

Key Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate, enabling access to a wide array of more complex target molecules.[4]

Caption: Versatility as a core scaffold for diverse applications.

Central Building Block in Drug Discovery

The thiophene-2-carboxylic acid moiety is a well-established scaffold in medicinal chemistry.[1][12] Derivatives have shown a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[13][14][15]

A highly relevant and recent application is in the development of antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor implicated in inflammatory processes.[16] A 2024 study in the Journal of Medicinal Chemistry detailed the discovery of potent P2Y₁₄ antagonists for treating Inflammatory Bowel Disease (IBD) based on a 4-amido-thiophene-2-carboxyl scaffold.[16] The optimized lead compound from this study, which exhibited subnanomolar antagonistic activity and a remarkable anti-IBD effect in mouse models, shares the core thiophene-2-carboxylic acid structure.[16] this compound is an ideal starting point for generating analogs of such compounds, using the carboxylic acid for amide coupling and the bromo-phenyl group for further diversity-oriented synthesis.

Advanced Materials and Organic Electronics

The electron-rich thiophene ring is a fundamental unit in the field of organic electronics.[3][4] When polymerized or incorporated into larger conjugated systems, thiophene derivatives can efficiently transport charge carriers (electrons and holes). This property is harnessed in a variety of applications:

-

Organic Semiconductors: Used in Organic Field-Effect Transistors (OFETs).[2][4]

-

Organic Light-Emitting Diodes (OLEDs): Serves as a component in emissive or charge-transport layers.[4][17]

-

Organic Photovoltaics (OPVs): Acts as an electron donor material in the active layer of organic solar cells.[4][7]

This compound is a valuable monomer for creating these materials. The bromophenyl unit can be used as a reactive handle for polymerization reactions (e.g., Yamamoto or Suzuki polycondensation), leading to well-defined conjugated polymers with tunable electronic properties.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its strategic combination of a thiophene core with orthogonal reactive sites—a carboxylic acid and a bromoaryl group—provides researchers with a versatile platform for synthesizing a new generation of pharmaceuticals and advanced materials. Future research will likely focus on expanding the library of bioactive molecules derived from this scaffold, particularly in the area of inflammation and immunology, and on developing novel polymers with enhanced performance for flexible and transparent electronic devices. The continued availability of high-purity intermediates like this one will remain critical to driving progress across the scientific landscape.

References

- J&K Scientific. This compound | 26145-14-2. [Link]

- Tariq, S. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14636-14654.

- Wikipedia. Thiophene-2-carboxylic acid. [Link]

- Akhtar, T., et al. (2017). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of the Serbian Chemical Society, 82(10), 1129-1144. [Link]

- ResearchGate.

- PubChem. This compound. [Link]

- Rathi, E., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery. [Link]

- SpectraBase. 3-Thiophenecarboxylic acid, 4-(4-bromophenyl)-2-[[(2-carboxycyclohexyl)carbonyl]amino]-, methyl ester. [Link]

- Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

- Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

- PubChemLite. This compound (C11H7BrO2S). [Link]

- ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- ChemBK. 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID. [Link]

- PubChem. 4-(4-Bromophenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid. [Link]

- American Suppliers. This compound suppliers USA. [Link]

- Google Patents.

- Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3093. MDPI. [Link]

- ResearchGate. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

- Semantic Scholar.

- Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 11989-12011. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H7BrO2S | CID 2757170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLIC | 26145-14-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. PubChemLite - this compound (C11H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

4-(4-bromophenyl)thiophene-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 4-(4-bromophenyl)thiophene-2-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for innovation. Among these, thiophene derivatives are particularly noteworthy due to their unique electronic properties and their role as versatile bioisosteres for phenyl rings.[1] This guide focuses on a specific, high-value building block: This compound . This molecule masterfully combines three key functional motifs: a thiophene-2-carboxylic acid core, a synthetically versatile bromophenyl group, and a defined substitution pattern that dictates its spatial and electronic characteristics.

This document provides an in-depth analysis of its physicochemical properties, synthesis, characterization, and applications, tailored for researchers, medicinal chemists, and materials scientists. The insights herein are grounded in established chemical principles and aim to empower professionals to leverage this compound's full potential in their research and development endeavors.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of any successful research campaign. The data presented below has been aggregated from reliable chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 283.14 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₁H₇BrO₂S | [2][3][4][5] |

| Monoisotopic Mass | 281.93501 Da | [3][6] |

| IUPAC Name | This compound | [3][7] |

| CAS Number | 26145-14-2 | [2][5][7][8][9] |

| Appearance | Off-white amorphous powder | [4][5] |

| Melting Point | 239-246 °C | [5] |

| SMILES | C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br | [3][6][7] |

| InChI Key | PZHUPHYFDBYWCQ-UHFFFAOYSA-N | [3][6][7] |

| Purity (Typical) | ≥ 97-98% (by HPLC) | [4][5][9] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | [4][5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted thiophenecarboxylic acids often involves multi-step sequences that build the heterocyclic core and introduce the desired functionalities. While numerous specific routes exist, a common and logical approach involves the construction of the brominated bi-aryl thiophene system followed by the introduction of the carboxylic acid.

A plausible and field-proven strategy is the Suzuki cross-coupling reaction to form the C-C bond between the thiophene and phenyl rings, followed by metallation and carbonation to install the carboxylic acid.

Conceptual Synthetic Workflow

The diagram below illustrates a logical pathway from commercially available starting materials.

Caption: A conceptual two-part synthetic workflow for the target compound.

Expertise & Causality in Synthesis:

-

Why Suzuki Coupling? The Suzuki reaction is exceptionally reliable for forming aryl-aryl bonds. Its tolerance for a wide range of functional groups makes it ideal for coupling the two bromo-substituted rings without needing protective groups. The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Why Lithiation at the 2-Position? The thiophene ring's sulfur atom can direct metallation. The proton at the C2 position of a thiophene ring is the most acidic due to the inductive effect of the sulfur and its ability to stabilize the resulting carbanion. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures selectively removes this proton, creating a potent nucleophile.

-

Why Low Temperature? The lithiation step is performed at -78 °C (typically using a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at other sites.

-

Why Carbonation? The generated lithiated species readily attacks the electrophilic carbon of carbon dioxide (CO₂), forming a lithium carboxylate salt. The subsequent acidic workup protonates this salt to yield the final carboxylic acid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Aromatic Region (approx. 7.0-8.0 ppm): Expect distinct signals for the protons on the thiophene and bromophenyl rings. The protons on the bromophenyl ring will appear as two doublets (an AA'BB' system) due to symmetry. The two protons on the thiophene ring will appear as distinct singlets or doublets with small coupling constants. The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift (>12 ppm). |

| Mass Spec (MS) | Molecular Ion Peak: Expect a prominent molecular ion peak cluster corresponding to the molecular weight. Isotopic Pattern: A key validation is the characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |

| FT-IR | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) of the carboxylic acid. |

Applications in Drug Development & Materials Science

The molecular architecture of this compound makes it a highly valuable intermediate in several high-tech fields.[5][7]

Caption: Relationship between the compound's structural features and its primary applications.

-

Pharmaceutical Intermediate: The carboxylic acid group is a cornerstone of medicinal chemistry.[10] It acts as a hydrogen bond donor and acceptor and is a precursor for forming amides and esters, which are common functionalities in active pharmaceutical ingredients (APIs).[11] The thiophene nucleus is a "privileged scaffold" that often imparts desirable pharmacokinetic properties.[1] The bromo-substituent is a synthetic handle, allowing for late-stage diversification of drug candidates using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build molecular complexity and explore structure-activity relationships (SAR).[12]

-

Organic Electronics: The extended π-conjugated system of the thiophene and phenyl rings makes this molecule and its derivatives suitable for use in organic semiconductors.[4][5] These materials are crucial for developing flexible electronic devices, organic light-emitting diodes (OLEDs), and organic photovoltaic (solar) cells.[5][7] The compound can be used as a monomer in the synthesis of conductive polymers where its properties can be tuned for specific electronic applications.[4]

Experimental Protocol: Amide Coupling

To demonstrate the utility of this compound, the following is a standard, self-validating protocol for coupling it with a primary amine, a common step in drug discovery.

Objective: Synthesize N-benzyl-4-(4-bromophenyl)thiophene-2-carboxamide.

Methodology:

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). Add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 20 minutes.

-

Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.

-

-

Amine Addition: To the activated acid solution, add benzylamine (1.05 eq) dropwise via syringe.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting carboxylic acid spot has been consumed.

-

Workup: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes unreacted amine and basic byproducts. The base wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

-

Characterization (Final Validation): Characterize the purified product using ¹H NMR and Mass Spectrometry to confirm the structure and purity, comparing the data to expected values.

Safety and Handling

Trustworthiness in the lab begins with safety. Based on available Safety Data Sheets (SDS), this compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[13]

-

Handling: Avoid dust formation and inhalation.[13] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended (0-8 °C).[5][13]

-

First Aid:

This compound is generally not classified as a hazardous substance, but good laboratory practice is essential.[13]

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed building block that offers immense potential for innovation. Its combination of a biologically relevant thiophene core, a reactive carboxylic acid handle, and a synthetically versatile bromophenyl group makes it a powerful tool for medicinal chemists creating new therapeutics and for materials scientists designing next-generation organic electronics. A thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full scientific and commercial value.

References

- J&K Scientific LLC. This compound | 26145-14-2.

- PubChem, National Center for Biotechnology Information. This compound | C11H7BrO2S | CID 2757170.

- Research Scientific. This compound, 97%.

- PubChemLite. This compound (C11H7BrO2S).

- SpectraBase. 3-Thiophenecarboxylic acid, 4-(4-bromophenyl)-2-[[(2-carboxycyclohexyl)carbonyl]amino]-, methyl ester - Spectrum.

- PubChem, National Center for Biotechnology Information. 4-(4-Bromophenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid | C19H14BrNO3S | CID 1724426.

- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives....

- Wikipedia. Thiophene-2-carboxylic acid.

- ResearchGate. (PDF) Development of potential manufacturing routes for substituted thiophenes....

- MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

- PubMed Central (PMC). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres.

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. This compound | C11H7BrO2S | CID 2757170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - this compound (C11H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound suppliers USA [americanchemicalsuppliers.com]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. cora.ucc.ie [cora.ucc.ie]

- 11. nbinno.com [nbinno.com]

- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Solubility of 4-(4-Bromophenyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenyl)thiophene-2-carboxylic acid is a multifaceted organic compound that holds significant interest in the realms of medicinal chemistry and materials science.[1][2] Its structural architecture, featuring a thiophene carboxylic acid moiety linked to a bromophenyl group, makes it a valuable building block for the synthesis of novel pharmaceutical agents and organic electronic materials.[1][2] The solubility of this compound is a critical physicochemical parameter that dictates its utility and behavior in various applications, from reaction kinetics in organic synthesis to bioavailability in drug delivery systems.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive publicly available experimental solubility data for this specific molecule, this guide will focus on the theoretical principles governing its solubility, predictive assessments, and detailed, field-proven experimental protocols for its empirical determination. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and leverage the solubility characteristics of this compound.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of this compound is paramount to predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₂S | [3] |

| Molecular Weight | 283.14 g/mol | [3] |

| XLogP3-AA (Predicted) | 3.8 | [3] |

| Topological Polar Surface Area | 65.5 Ų | [3] |

| pKa (Predicted) | ~3-4 |

The predicted XLogP3-AA value of 3.8 indicates that this compound is a lipophilic ("fat-loving") molecule, suggesting a preference for non-polar environments over aqueous media.[3] The topological polar surface area (TPSA) of 65.5 Ų is contributed by the carboxylic acid group and the sulfur atom of the thiophene ring, providing sites for polar interactions.[3] The interplay between the large, non-polar bromophenyl and thiophene rings and the polar carboxylic acid group will be the primary determinant of its solubility profile.

The carboxylic acid moiety is acidic, with a predicted pKa in the range of 3-4, similar to other thiophene-2-carboxylic acids. This means that at pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionization significantly increases the polarity of the molecule and is expected to enhance its solubility in aqueous solutions.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties discussed, a qualitative solubility profile for this compound in a range of common laboratory solvents can be predicted.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (neutral pH) | Polar Protic | Low to Insoluble | The large, non-polar surface area of the molecule is expected to dominate over the polar carboxylic acid group, leading to poor aqueous solubility. |

| Aqueous NaOH (pH > 8) | Aqueous Basic | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble sodium salt. |

| Aqueous NaHCO₃ (pH ~8.4) | Aqueous Basic | Soluble | Similar to NaOH, the basic nature of the solution will lead to salt formation and increased solubility. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble to Soluble | The alcohol can engage in hydrogen bonding with the carboxylic acid group, while its alkyl chain can interact with the non-polar parts of the molecule. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to interact with the carboxylic acid, and it is a good solvent for many organic compounds. |

| Dichloromethane (DCM) | Non-polar | Soluble | The non-polar nature of DCM will favorably interact with the large non-polar regions of the molecule. |

| Diethyl Ether | Non-polar | Soluble | Similar to DCM, its non-polar character makes it a suitable solvent. |

| Hexane / Heptane | Non-polar | Low to Insoluble | While the molecule is lipophilic, the polarity of the carboxylic acid group may limit its solubility in highly non-polar alkanes. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize the compound. |

Experimental Determination of Solubility

Accurate determination of solubility requires empirical testing. The choice of method often depends on the stage of research, with high-throughput kinetic assays being common in early discovery and more rigorous thermodynamic methods employed in later-stage development.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

-

Preparation:

-

Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to rapidly assess the solubility of a compound from a concentrated stock solution (typically in DMSO). This method is particularly useful in early drug discovery for screening large numbers of compounds.

-

Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate (e.g., 96-well), add a small volume of the DMSO stock solution to the wells.

-

Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer. The formation of a precipitate will cause an increase in light scattering.

-

-

Data Analysis:

-

The kinetic solubility is typically reported as the concentration at which precipitation is first observed.

-

Caption: Workflow for Kinetic Solubility Determination.

Analytical Techniques for Quantification

Accurate quantification of the dissolved this compound is essential for determining its solubility. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method.

HPLC-UV Method

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Inject a fixed volume of each standard into the HPLC system and record the peak area from the UV detector at the wavelength of maximum absorbance (λmax) of the compound.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the same fixed volume of the filtered saturated solution from the solubility experiment into the HPLC system.

-

Record the peak area of the compound.

-

Use the calibration curve to determine the concentration of the compound in the sample.

-

Conclusion

This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to empirically determine the thermodynamic and kinetic solubility of this compound in various solvent systems. The provided methodologies, particularly the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, coupled with HPLC-UV for quantification, represent industry-standard approaches that will yield reliable and reproducible data. By following the principles and procedures outlined herein, scientists and drug development professionals can generate the critical solubility data required to advance their research and development efforts involving this promising compound.

References

- J&K Scientific. This compound. [Link]

- Chem-Impex International, Inc. This compound. [Link]

- PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 4-(4-bromophenyl)thiophene-2-carboxylic acid and its Derivatives: From Synthesis to Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)thiophene-2-carboxylic acid, a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and key derivatization strategies that unlock its potential. This document delves into two primary application streams: its role as a scaffold for developing potent therapeutic agents, exemplified by Anoctamin-1 (ANO1) inhibitors for analgesia, and its function as a monomer for advanced organic electronic materials. Detailed experimental protocols, structure-activity relationship (SAR) data, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with actionable insights for their work.

Introduction: The Thiophene Scaffold in Modern Research

The thiophene ring is a five-membered, sulfur-containing heterocycle that stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural resemblance to a phenyl ring, combined with its unique electronic properties—such as the ability of the sulfur atom to participate in π-conjugation and act as a hydrogen bond acceptor—confers favorable pharmacokinetic and material characteristics. Thiophene derivatives are found in numerous FDA-approved drugs and are integral to the development of organic semiconductors.[1][3]

This compound is a particularly valuable derivative. Its architecture strategically combines three key functional elements:

-

A Thiophene-2-carboxylic Acid Core: The carboxylic acid group is a versatile chemical handle for forming amides, esters, and other derivatives, enabling the exploration of vast chemical space.

-

A 4-Aryl Substituent: The phenyl group at the 4-position significantly influences the molecule's conformation and electronic properties, which is crucial for tuning biological activity or material performance.

-

A Terminal Bromo Group: The bromine atom on the phenyl ring serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of complex, conjugated systems.

This guide will systematically unpack the synthesis and utility of this powerful scaffold.

Physicochemical Properties & Characterization

The foundational properties of the core compound are essential for its application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 26145-14-2 | [3] |

| Molecular Formula | C₁₁H₇BrO₂S | [4] |

| Molecular Weight | 283.14 g/mol | [4] |

| Appearance | Off-white to white solid | N/A (Typical) |

| Melting Point | Data varies; often >250 °C | [5] |

| SMILES | O=C(O)c1sc(cc1)c2ccc(Br)cc2 | [3] |

| InChIKey | PZHUPHYFDBYWCQ-UHFFFAOYSA-N | [3] |

Standard characterization of this compound and its derivatives involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm mass, and Infrared (IR) spectroscopy to identify key functional groups like the carbonyl (C=O) of the carboxylic acid.

Synthesis of the Core Scaffold

The most reliable and modular method for synthesizing 4-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For our target molecule, this involves coupling a bromothiophene ester with a commercially available boronic acid, followed by saponification (ester hydrolysis) to yield the final carboxylic acid.

Diagram: Synthetic Workflow via Suzuki Coupling

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis of this compound

Rationale: This two-step procedure utilizes a robust Suzuki coupling for the key C-C bond formation on an ester-protected thiophene. The ester serves as a protecting group for the carboxylic acid, which would otherwise interfere with the reaction. The final hydrolysis is a standard and high-yielding deprotection step.[6]

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl, 2M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Methyl 4-(4-bromophenyl)thiophene-2-carboxylate

-

To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-bromothiophene-2-carboxylate (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

-

Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Add the catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: this compound (Saponification)

-

Dissolve the purified ester from Step 1 in a mixture of methanol and water (e.g., 3:1 ratio).

-

Add an excess of sodium hydroxide (3.0-4.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

A Versatile Precursor: Derivatization Strategies

The power of this compound lies in its two orthogonal reactive sites, enabling sequential and selective modifications.

Diagram: Key Derivatization Pathways

Caption: Orthogonal derivatization of the core scaffold.

Application Focus I: Medicinal Chemistry & Drug Discovery

Thiophene derivatives are potent modulators of various biological targets. A compelling modern application is the development of inhibitors for the Anoctamin-1 (ANO1) channel, a promising target for treating inflammatory and neuropathic pain.[7]

Case Study: ANO1 Inhibitors for Analgesia

ANO1 is a calcium-activated chloride channel expressed in sensory neurons. Its activation contributes to pain signaling. Inhibiting this channel has been shown to produce significant analgesic effects.[7] The 4-arylthiophene carboxylic acid scaffold is a validated starting point for potent ANO1 inhibitors.

Structure-Activity Relationship (SAR) Insights

Lead optimization often involves converting the carboxylic acid to various amides and modifying the aryl rings to improve potency and pharmacokinetic properties.

| Compound | R Group (Amide) | X Group (Aryl) | ANO1 Inhibition IC₅₀ | Reference |

| Lead Scaffold | -OH (Acid) | -Br | ~10-30 µM (estimated) | [7] |

| DFBTA | 2,5-difluorobenzamide | -Cl | 24 nM | [7] |

| Compound 42 | 2-fluorobenzamide | -Cl | 0.79 µM | [7] |

This table is representative. DFBTA and Compound 42 are derivatives of the related 4-arylthiophene-3-carboxylic acid scaffold but illustrate the optimization principles.

Diagram: ANO1 Inhibition Assay Workflow

Caption: Conceptual workflow for creating conductive polymers.

Conceptual Protocol: Synthesis of a Poly(4-aryl-thiophene)

Rationale: To create a polymer, the monomer must be difunctional. The core acid can be converted to a di-bromo monomer. Subsequent Kumada catalyst-transfer polycondensation is a controlled method to produce regioregular, high molecular weight conductive polymers.

Procedure Outline:

-

Monomer Synthesis: Convert the carboxylic acid of the core scaffold to a methyl group or other non-reactive moiety. Then, introduce a second bromine atom onto the 5-position of the thiophene ring using N-bromosuccinimide (NBS). This creates the necessary A-B type monomer for polymerization.

-

Polymerization:

-

Convert the dibromo-monomer to a Grignard reagent at one of the bromine sites.

-

Introduce a Nickel catalyst (e.g., Ni(dppp)Cl₂) to initiate catalyst-transfer polycondensation.

-

The polymerization proceeds as the catalyst "walks" along the growing polymer chain.

-

-

Purification: Precipitate the resulting polymer in a non-solvent like methanol, and purify further using Soxhlet extraction to remove the catalyst and low molecular weight oligomers.

Conclusion and Future Outlook

This compound is a high-value scaffold with demonstrable utility in both drug discovery and materials science. Its synthetic accessibility and the presence of two distinct, versatile functional handles provide a robust platform for creating diverse and complex molecular architectures.

Future research will likely focus on:

-

Medicinal Chemistry: Expanding the range of biological targets for derivatives beyond ANO1, exploring applications in oncology, and infectious diseases.

-

Materials Science: Fine-tuning the electronic properties of derived polymers through precise substitution to enhance efficiency in next-generation solar cells and flexible electronics.

-

Green Chemistry: Developing more sustainable synthetic routes to the core scaffold and its derivatives, potentially utilizing C-H activation methodologies to bypass the need for pre-halogenated starting materials.

The continued exploration of this scaffold and its derivatives promises to yield significant advancements across multiple scientific disciplines.

References

- Bill, A., et al. (2015). Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells. PLoS One, 10(7), e0133656. [Link]

- Seo, Y., et al. (2015). Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines. PLoS One, 10(7), e0133656. [Link]

- Namkung, W., et al. (2016). Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLoS One, 11(4), e0153621. [Link]

- Chem-Impex. (n.d.). 5-(4-Bromophenyl)thiophene-2-carboxylic acid. [Link]

- RSC Education. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. [Link]

- Google Patents. (n.d.).

- Scribd. (2014). The Suzuki Reaction. [Link]

- Al-Masum, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

- J&K Scientific. (n.d.). This compound. [Link]

- Kobayashi, M., et al. (1984). Synthesis and properties of chemically coupled poly(thiophene). Synthetic Metals, 9(1), 77-86. [Link]

- Mori, A., et al. (2023).

Sources

Introduction: The Architectural Versatility of a Heterocyclic Building Block

An In-depth Technical Guide to the Potential Applications of 4-(4-bromophenyl)thiophene-2-carboxylic acid

This compound stands as a significant heterocyclic compound, uniquely positioned at the intersection of materials science, medicinal chemistry, and advanced organic synthesis.[1] Its molecular architecture, featuring a sulfur-containing thiophene ring, a reactive carboxylic acid group, and a functionalizable bromophenyl moiety, provides a robust platform for scientific innovation.[1][2] This guide delves into the core potential of this compound, moving beyond a simple catalog of properties to explain the scientific rationale behind its diverse applications. We will explore its role as a key monomer in organic electronics, a versatile scaffold for drug discovery, and a strategic intermediate for synthesizing complex molecular targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this powerful chemical entity.

Table 1: Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 26145-14-2 | [2][3] |

| Molecular Formula | C₁₁H₇BrO₂S | [3][4][5] |

| Molecular Weight | 283.14 g/mol | [3][5] |

| Appearance | Off-white amorphous powder | [1] |

| SMILES | C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br | [2][3][4] |

| Melting Point | 256-262 °C | [1] |

Part 1: Synthesis and Strategic Functionalization

The utility of any chemical building block is fundamentally tied to its accessibility and the reactivity of its functional groups. This compound is typically synthesized through robust and scalable cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This strategic approach allows for the precise construction of the core aryl-thiophene bond.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route involves the palladium-catalyzed cross-coupling of a thiophene precursor bearing a boronic acid (or ester) with a brominated aromatic partner. Alternatively, and more aligned with the derivatization of existing thiophene scaffolds, a bromo-thiophene can be coupled with an arylboronic acid.[6][7] The causality behind this choice lies in the reaction's exceptional tolerance for various functional groups—including the carboxylic acid—and its high efficiency in forming C-C bonds.

Caption: Generalized Suzuki-Miyaura synthesis workflow.

Protocol: Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

This protocol is a representative example adapted from established methodologies for synthesizing 4-arylthiophene derivatives.[6]

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromothiophene-2-carbaldehyde (1.0 eq), the desired arylboronic acid or pinacol ester (1.1 eq), and a suitable base such as potassium phosphate (K₃PO₄) (3.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like toluene/water (4:1 ratio).

-

Catalyst Introduction: Introduce the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 4-arylthiophene-2-carbaldehyde.

-

Oxidation to Carboxylic Acid: The resulting aldehyde can be oxidized to the target carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Part 2: Applications in Materials Science and Organic Electronics

The π-conjugated system of the thiophene ring makes it an excellent candidate for constructing organic semiconductors. This compound serves as a valuable monomer for creating advanced materials with tailored electronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2]

Causality: The Role of Molecular Structure in Electronic Properties

The utility of this molecule in organic electronics stems from several key features:

-

Thiophene Core: The electron-rich thiophene ring facilitates charge transport (hole transport) and can be readily polymerized.[1]

-

π-Conjugation: The connection to the bromophenyl ring extends the π-conjugated system, which is crucial for tuning the material's bandgap and charge mobility.

-

Functional Handles: The carboxylic acid and bromo-phenyl groups are critical reactive sites. The carboxylic acid can be used to anchor the material to surfaces or to modify solubility, while the bromine atom is a prime site for further cross-coupling reactions to extend the polymer chain.[1]

Caption: Incorporation of the monomer into a conductive polymer.

Part 3: A Versatile Scaffold in Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents.[8][9] Thiophene-containing molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects.[8][9][10][11][12] this compound serves as a foundational structure for developing novel therapeutic candidates.

Antimicrobial Agents

Rationale: Thiophene derivatives have been synthesized and evaluated against various bacterial and fungal strains.[10][13] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The structural diversity achievable by modifying the carboxylic acid (e.g., forming amides) and the bromophenyl ring allows for the fine-tuning of activity and specificity.[14] Recent studies have identified thiophene derivatives with potent activity against drug-resistant Gram-negative bacteria.[12]

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives (Note: Data below is for illustrative purposes, based on activities reported for various thiophene carboxamide derivatives, not this specific parent acid.)

| Compound Class | Target Organism | Activity (MIC or IC₅₀) | Reference |

| Thiophene-2-carboxamides | Staphylococcus aureus | 16 - 64 mg/L | [12] |

| Amino-thiophene derivatives | Bacillus subtilis | IC₅₀ = 31.82 µg/mL | [11] |

| Arylthiophene Carbaldehydes | Pseudomonas aeruginosa | IC₅₀ = 29.7 µg/mL | [6] |

Anticancer Therapeutics

Rationale: The thiophene carboxamide scaffold has shown significant promise in developing antiproliferative agents.[15] The presence of a bromine atom on an aromatic ring can enhance anticancer activity, potentially through increased lipophilicity or specific halogen bonding interactions with target proteins.[15] Derivatives of this core structure could be designed to inhibit key signaling pathways involved in cancer progression, such as protein kinases or cell cycle regulators.

Caption: Potential inhibition of a cancer signaling pathway.

Enzyme Inhibition

Rationale: The rigid structure and defined stereochemistry of aryl-thiophene carboxylic acids make them ideal candidates for competitive enzyme inhibitors. They can mimic endogenous substrates or bind to allosteric sites. For example, various thiophene carboxylic acid derivatives have been studied as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders.[16] The carboxylic acid group often acts as a key anchoring point within the enzyme's active site, forming critical hydrogen bonds, while the substituted aryl ring explores hydrophobic pockets to enhance binding affinity.[16]

Experimental Workflow: Screening for Biological Activity

-

Library Synthesis: Synthesize a focused library of derivatives from this compound. Key modifications include:

-

Amide formation with a diverse set of amines.

-

Esterification with various alcohols.

-

Further Suzuki coupling at the bromo-position to introduce new aryl groups.

-

-

Primary Screening: Screen the library at a single high concentration (e.g., 10-50 µM) against the target of interest (e.g., a panel of cancer cell lines, bacterial strains, or a purified enzyme).

-

Dose-Response Analysis: For active "hits" from the primary screen, perform a dose-response assay to determine potency (IC₅₀ or MIC values).

-

Mechanism of Action Studies: For the most potent compounds, conduct further experiments to elucidate the mechanism of action (e.g., caspase-3/7 assays for apoptosis, membrane permeabilization assays for antimicrobials).[12][15]

-

Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activity to guide the design of the next generation of more potent and selective compounds.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its robust synthesis and the orthogonal reactivity of its functional groups provide chemists with precise control over molecular design. In materials science, it is a key building block for the next generation of organic electronics.[1][2] In medicinal chemistry, it offers a proven scaffold for the development of novel therapeutics targeting a wide array of diseases, from bacterial infections to cancer.[9][12][15]

Future research will likely focus on leveraging the bromine handle for the construction of highly complex, multi-functionalized molecules and polymers. Exploring its potential in catalysis, developing novel fluorescent probes for bio-imaging, and designing more sophisticated drug candidates with improved pharmacological profiles represent exciting frontiers for this versatile compound.[1][2]

References

- J&K Scientific. This compound | 26145-14-2. [Link]

- PubMed.

- National Institutes of Health (NIH).

- Taylor & Francis Online. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]

- ResearchGate.

- PubMed Central (PMC).

- ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry. [Link]

- Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

- Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

- ResearchGate.

- Frontiers.

- Impactfactor.org.

- PubChemLite. This compound (C11H7BrO2S). [Link]

- PubChem. This compound | C11H7BrO2S | CID 2757170. [Link]

- Google Patents.

- ScienceDirect. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. [Link]

- Wikipedia. Thiophene-2-carboxylic acid. [Link]

- PubChem. 4-(4-Bromophenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid | C19H14BrNO3S | CID 1724426. [Link]

- ZORA (Zurich Open Repository and Archive). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. [Link]

- ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),.... [Link]

- ResearchGate. Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. [Link]

- Research Scientific. This compound, 97%. [Link]

- American Suppliers. This compound suppliers USA. [Link]

- PubMed Central (PMC).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C11H7BrO2S | CID 2757170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 5. This compound [chemicalbook.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 4-(4-bromophenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to 4-(4-bromophenyl)thiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The thiophene ring is one such "privileged pharmacophore," a structural motif whose presence is correlated with diverse and potent biological activities.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role in numerous FDA-approved therapeutics.[1]